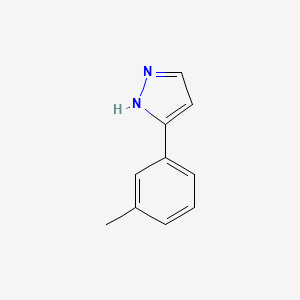

3-(m-Tolyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWSHDHOQDSARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-(m-Tolyl)-1H-pyrazole

An In-Depth Technical Guide:

Introduction

Pyrazoles represent a prominent class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal and agricultural chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific regioisomer, 3-(m-Tolyl)-1H-pyrazole, is of particular interest due to the strategic placement of the tolyl group, which can influence its steric and electronic properties, thereby modulating its interaction with biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, establishes a self-validating framework for structural confirmation, and is grounded in authoritative scientific literature. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-documented protocol.

Part 1: Synthesis Methodology

Principle and Rationale

The synthesis of this compound is efficiently achieved through a robust, two-step sequence. This classic approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.

-

Claisen-Schmidt Condensation: The first step involves the base-catalyzed condensation of m-tolualdehyde with acetophenone. This reaction forms an α,β-unsaturated ketone, specifically (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-one, commonly known as a chalcone.[5][6][7] The use of a strong base like sodium hydroxide is critical as it deprotonates the α-carbon of acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[6] The subsequent dehydration is thermodynamically driven, leading to a stable, conjugated system.

-

Cyclocondensation with Hydrazine: The intermediate chalcone is then reacted with hydrazine hydrate. This reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring.[7][8] Glacial acetic acid is often employed as the solvent and a mild catalyst, facilitating the condensation and subsequent aromatization to the final pyrazole product.[8]

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (10 mmol, 1.20 g) and m-tolualdehyde (10 mmol, 1.20 g) in 50 mL of ethanol. Stir until a homogeneous solution is formed.

-

Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. The addition is exothermic and a color change to yellow or orange is typically observed.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 2:8 v/v).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate of the chalcone will form.

-

Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Protocol B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the synthesized chalcone (5 mmol, 1.11 g) and 30 mL of glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (10 mmol, 0.5 mL, ~80% solution) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 6-8 hours.[8] Monitor the reaction's completion via TLC (ethyl acetate:hexane, 3:7 v/v).

-

Isolation: After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of crushed ice.

-

Precipitation & Neutralization: A solid product will precipitate. If necessary, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification and Drying: Filter the crude solid, wash it extensively with cold water, and dry it. Recrystallize the product from an ethanol-water mixture to obtain pure this compound as a white or off-white solid.

Part 2: Structural Elucidation and Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity. This creates a self-validating system where data from each analysis corroborates the others.

Analytical Workflow Diagram

Caption: Integrated workflow for the characterization of the final product.

Spectroscopic and Physical Data

The characterization data presented below are based on established literature values for analogous pyrazole derivatives and theoretical predictions.[9][10][11][12][13]

Table 1: Spectroscopic Data Summary for this compound

| Technique | Expected Observations | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10-13 ppm (br s, 1H), δ ~7.1-7.7 ppm (m, 6H), δ ~6.6 ppm (d, 1H), δ 2.39 ppm (s, 3H) | N-H proton of pyrazole ring, aromatic protons (tolyl & pyrazole), pyrazole H-4 proton, methyl group protons.[12][13] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 ppm, δ ~130-140 ppm, δ ~120-130 ppm, δ ~100-110 ppm, δ ~21 ppm | C3/C5 of pyrazole, aromatic quaternary carbons, aromatic CH carbons, C4 of pyrazole, methyl carbon.[12][13] |

| FT-IR (KBr, cm⁻¹) | ~3150-3300 cm⁻¹ (broad), ~3030 cm⁻¹, ~2920 cm⁻¹, ~1550-1600 cm⁻¹ | N-H stretching (pyrazole), Aromatic C-H stretching, Aliphatic C-H stretching (methyl), C=N and C=C stretching.[11][14] |

| Mass Spec. (EI) | m/z 158 [M]⁺, other fragments | Molecular ion peak corresponding to the molecular formula C₁₀H₁₀N₂ (MW: 158.20 g/mol ).[15] |

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive technique for confirming the regiochemistry. The presence of a downfield, broad singlet for the N-H proton is characteristic of 1H-pyrazoles. The aromatic region will be complex, but distinct signals for the pyrazole ring protons (H4 and H5) alongside the four protons of the m-tolyl group should be discernible. The singlet at ~2.4 ppm confirms the methyl group. ¹³C NMR will show the correct number of carbon signals, with the chemical shifts confirming the presence of the pyrazole ring and the substituted aromatic ring.[10][12][13]

-

Fourier-Transform Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of functional groups. A broad absorption band above 3100 cm⁻¹ is a key indicator of the N-H bond of the pyrazole ring, often broadened by hydrogen bonding. Peaks corresponding to aromatic C-H stretching and the characteristic C=C and C=N ring stretching vibrations further confirm the heterocyclic aromatic structure.[9][11]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. An electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 158, which directly corresponds to the molecular formula C₁₀H₁₀N₂.[15]

-

Melting Point: The purified this compound should exhibit a sharp melting point range, which is a reliable indicator of its purity. A broad melting range would suggest the presence of impurities.

Conclusion

This guide has detailed a reliable and well-characterized two-step synthesis for this compound, a valuable heterocyclic scaffold. The methodology, beginning with a Claisen-Schmidt condensation to form the chalcone intermediate followed by a cyclocondensation reaction with hydrazine, is both efficient and scalable. The rigorous analytical workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system that ensures the unambiguous confirmation of the final product's structure, regiochemistry, and purity. The protocols and data presented herein serve as a robust resource for researchers in synthetic chemistry and drug discovery.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condens

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.

- The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.

- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens

- Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol.

- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)

- 3-p-Tolyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.

- 3-phenyl-1H-pyrazole. PubChem - NIH.

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net.

- Pyrazole(288-13-1) IR Spectrum. ChemicalBook.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]

- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 8. ijirt.org [ijirt.org]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 15. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(m-Tolyl)-1H-pyrazole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(m-Tolyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous pyrazole derivatives.[2][3]

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4] Accurate structural elucidation and purity assessment are critical for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectral signatures of this compound, providing a robust framework for its identification and analysis.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Caption: Molecular structure of this compound.

The structure features a five-membered pyrazole ring, which is aromatic, and a meta-substituted tolyl group attached to the C3 position of the pyrazole ring. The presence of both aromatic systems and an N-H group will give rise to distinct spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons, the tolyl group protons, the methyl protons, and the N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.0 - 13.0 | Broad singlet | - |

| H-4 (pyrazole) | ~6.4 | Doublet | ~2.0 |

| H-5 (pyrazole) | ~7.6 | Doublet | ~2.0 |

| Aromatic H (tolyl) | 7.0 - 7.5 | Multiplet | - |

| CH₃ | ~2.4 | Singlet | - |

-

N-H Proton: The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift, typically between 12.0 and 13.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

Pyrazole Ring Protons: The H-4 and H-5 protons of the pyrazole ring will appear as doublets due to their coupling to each other. The H-5 proton is generally more deshielded than the H-4 proton.

-

Tolyl Group Protons: The four aromatic protons of the m-tolyl group will appear in the aromatic region (7.0-7.5 ppm) as a complex multiplet.

-

Methyl Protons: The methyl group on the tolyl ring will give a characteristic singlet at approximately 2.4 ppm.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~150 |

| C-5 (pyrazole) | ~130 |

| C-4 (pyrazole) | ~105 |

| Aromatic C (tolyl, substituted) | 130 - 140 |

| Aromatic C-H (tolyl) | 120 - 130 |

| CH₃ | ~21 |

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic, with C-3 and C-5 appearing at lower field (more deshielded) than C-4.

-

Tolyl Group Carbons: The tolyl group will show six distinct signals in the aromatic region. The carbon atom attached to the pyrazole ring and the carbon atom attached to the methyl group will have different chemical shifts compared to the other four aromatic carbons.

-

Methyl Carbon: The methyl carbon will appear at a high field, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole) | ~1580 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-H in-plane bend | 1000 - 1300 | Medium |

| C-H out-of-plane bend | 690 - 900 | Strong |

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration, broadened due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the pyrazole ring are expected in the 1450-1600 cm⁻¹ region.

-

C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis (Predicted)

The mass spectrum of this compound (C₁₀H₁₀N₂) is expected to show a prominent molecular ion peak and several characteristic fragment ions. The exact molecular weight is 158.20 g/mol .

-

Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z = 158.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound.

-

[M-H]⁺ (m/z = 157): Loss of a hydrogen radical is a common fragmentation for aromatic compounds.

-

[m/z = 91]: A prominent peak at m/z = 91 is expected, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by cleavage of the bond between the pyrazole and tolyl rings followed by rearrangement.

-

Other Fragments: Other fragments corresponding to the pyrazole ring and further fragmentation of the tolyl group may also be observed.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a detailed and complementary set of data for its unequivocal structural confirmation. The predicted spectral data and interpretations presented in this guide serve as a valuable resource for scientists working with this compound and related pyrazole derivatives. The combination of these techniques allows for a thorough characterization, ensuring the identity and purity of the compound for its intended applications.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

- Supplementary Information - The Royal Society of Chemistry.

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024-11-22).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate.

- Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC - NIH. (2021-07-15).

- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. (2021-06-30).

- 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem - NIH.

- 3-p-Tolyl-1H-pyrazole AldrichCPR - Sigma-Aldrich.

- 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025-08-06).

- 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem.

- 1H-Pyrazole, 3-methyl- - the NIST WebBook.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

Crystal structure of 3-(m-Tolyl)-1H-pyrazole derivatives

An In-Depth Technical Guide on the Crystal Structure of 3-(m-Tolyl)-1H-pyrazole Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The substitution of this heterocyclic ring with aryl groups, such as the m-tolyl moiety, generates derivatives with significant potential in drug discovery, exhibiting a wide range of pharmacological activities including anticancer and anti-inflammatory properties.[2][3] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal structure dictates crucial physicochemical properties like solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of this compound derivatives. It delves into the synthesis and crystallization methodologies, the principles of structural elucidation via Single-Crystal X-ray Diffraction (SCXRD), and the detailed analysis of molecular conformation and supramolecular assembly. We will explore the critical role of intermolecular interactions—such as hydrogen bonds and π-stacking—in defining the crystal packing. Furthermore, this document bridges the gap between crystal structure and biological function, offering insights for researchers, scientists, and drug development professionals on leveraging structural data for rational drug design.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This unique structural and electronic arrangement makes them versatile building blocks in the synthesis of bioactive molecules.[6][7] The pyrazole ring can act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen), facilitating strong and specific interactions with biological targets.[5] Consequently, the pyrazole motif is a cornerstone in a multitude of clinically approved drugs, demonstrating its metabolic stability and therapeutic efficacy.[1]

The introduction of an m-tolyl group at the 3-position of the pyrazole ring creates a class of derivatives with distinct steric and electronic properties. The tolyl group provides a hydrophobic surface capable of engaging in van der Waals and π-related interactions, which are often critical for binding to enzyme active sites. The structure-activity relationship (SAR) of these compounds is highly dependent on the precise three-dimensional arrangement of the pyrazole and tolyl rings and the intermolecular interactions that stabilize the crystal lattice.[6] Therefore, a thorough analysis of their crystal structure is not merely an academic exercise but a foundational step in understanding their pharmacological profile and optimizing their potential as therapeutic agents.

Synthesis and Crystallization of this compound Derivatives

General Synthesis Pathway

The most prevalent and efficient method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] For this compound, a common route involves the reaction of a β-diketone bearing an m-tolyl group with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-(m-tolyl)butane-1,3-dione (1.0 eq.) in ethanol (10 mL), add hydrazine hydrate (1.2 eq.).

-

Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

-

Extraction: Add distilled water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Protocol for Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step for SCXRD analysis. The slow evaporation technique is a widely used and effective method.

-

Solvent Selection: Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane mixture) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

-

Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This ensures slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of suitable size (typically >0.1 mm in all dimensions) are observed, they should be carefully harvested using a spatula or loop.

Elucidation of the Crystal Structure: A Methodological Overview

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The workflow from crystal to final structure is a multi-step process that requires both experimental data collection and computational refinement.

Computational Analysis

To gain deeper insights into the intermolecular forces governing crystal packing, experimental SCXRD data is often complemented by computational methods.

-

Hirshfeld Surface Analysis: This technique provides a visual and quantitative analysis of intermolecular contacts.[8][9][10] It maps the regions of space where molecules are in close contact, color-coding them to identify specific types of interactions (e.g., H-bonds, C-H···π) and their relative contributions to the overall crystal packing.[9]

-

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry and compare it with the experimental structure from XRD.[11][12] This helps to validate the experimental findings and to calculate properties like molecular electrostatic potential, which reveals the electron-rich and electron-deficient regions of the molecule involved in interactions.[11][13]

In-Depth Analysis of this compound Crystal Structures

While the specific crystallographic data for each new derivative will vary, general structural features can be anticipated based on published structures of related pyrazole compounds.[14][15][16]

Molecular Conformation and Geometry

The molecular structure consists of a planar pyrazole ring linked to a tolyl group. A key conformational parameter is the dihedral angle between the pyrazole ring and the phenyl ring of the tolyl substituent. This angle is typically non-zero, representing a twist that minimizes steric hindrance. For instance, in a related structure, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the dihedral angles between the pyrazole ring and the attached phenyl and toluene rings are 39.74° and 60.35°, respectively.[15] This twist is a compromise between conjugative stabilization (favoring planarity) and steric repulsion. Bond lengths and angles within the pyrazole ring are consistent with its aromatic character.[17]

Supramolecular Assembly via Intermolecular Interactions

The crystal packing of pyrazole derivatives is dominated by a network of intermolecular interactions that assemble the individual molecules into a stable three-dimensional lattice.[13][18]

-

N-H···N Hydrogen Bonds: The most significant interaction in many 1H-pyrazole crystals is the hydrogen bond between the N-H donor of one molecule and the sp² nitrogen acceptor of an adjacent molecule. This often leads to the formation of strong dimers or infinite chains.[5]

-

Weak Hydrogen Bonds (C-H···O/N, C-H···π): In addition to strong H-bonds, weaker interactions play a crucial role.[14][18] The aromatic C-H groups of the tolyl ring can act as weak donors to nitrogen or oxygen atoms (if present) or to the π-system of an adjacent pyrazole or tolyl ring.[13]

-

π-π Stacking: The aromatic pyrazole and tolyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing significantly to the cohesive energy of the crystal.

These interactions collectively guide the molecules to form a well-defined supramolecular architecture.

Crystallographic Data Summary

The table below presents a template for summarizing the key crystallographic data obtained from an SCXRD experiment. The values shown are representative and will differ for specific derivatives.

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₀N₂ |

| Formula Weight | 158.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.242 |

| b (Å) | 12.594 |

| c (Å) | 6.816 |

| α (°) | 90 |

| β (°) | 109.94 |

| γ (°) | 90 |

| Volume (ų) | 665.0 |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.578 |

| R-factor (%) | < 5 |

Data are illustrative, based on similar structures.[17]

Structure-Property Correlations in Drug Development

Impact of Crystal Packing on Physicochemical Properties

The supramolecular assembly determined by SCXRD is not just a static picture; it directly influences the material's bulk properties. Different packing arrangements of the same molecule, known as polymorphs, can have vastly different stabilities, melting points, and, most importantly for pharmaceuticals, dissolution rates and solubilities. A stable crystal lattice with strong intermolecular interactions will generally be less soluble than a less stable polymorph. Therefore, identifying and characterizing the most stable crystalline form is a regulatory requirement and a critical step in drug development to ensure consistent product performance.

Role of Specific Interactions in Biological Activity

The intermolecular interactions observed in the crystal provide a powerful model for how a molecule might interact with its biological target.[8] For example, the hydrogen bonding patterns and hydrophobic contacts (like C-H···π and π-π stacking) that stabilize the crystal lattice are the same types of forces that govern ligand binding within the active site of a protein, such as a kinase.[8] By studying these interactions in the solid state, medicinal chemists can gain valuable insights to guide the design of new derivatives with improved binding affinity and selectivity, ultimately leading to more potent and effective drugs.[3]

Conclusion

The crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery and development. Through the application of Single-Crystal X-ray Diffraction, complemented by computational analyses, it is possible to obtain a precise understanding of the molecular geometry and the intricate network of intermolecular interactions that dictate crystal packing. This structural knowledge is fundamental to controlling the physicochemical properties of the active pharmaceutical ingredient and offers critical insights into the molecular recognition processes that underpin its biological activity. For researchers in the pharmaceutical sciences, a thorough crystallographic investigation is a foundational pillar for the rational design of the next generation of pyrazole-based therapeutics.

References

-

Shukla, R., Shripanavar, C., Chopra, D., SG, B., & Gudennavar, S. B. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. [Link]

-

Shukla, R., Shripanavar, C., Chopra, D., Bubbly, S. G., & Gudennavar, S. B. (2016). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. [Link]

-

Shukla, R., Shripanavar, C., & Chopra, D. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. [Link]

-

El-Gazzar, M. G., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports. [Link]

-

Alotaibi, A., Abdel-Wahab, B. F., Hegazy, A., & El-Hiti, G. A. (2020). Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1,5-diphenyl-1H-pyrazole, C31H25N5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

El-Gazzar, M. G., et al. (2020). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]

-

Shukla, R., et al. (2016). Contribution of different kinds of intermolecular interaction for the overall intermolecular interactions in II by Hirshfeld surface representations. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect. [Link]

-

Madalambika, T. N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]

-

Gontijo, T. B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Al-Masoudi, N. A. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Missan Researches. [Link]

-

Warad, I. (2016). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. IUCrData. [Link]

-

Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Neplyuev, V. M., & Sinenko, T. A. (2007). Synthesis of 3H-Pyrazoles by Reaction of Methyl and p-Tolyl Phenylethynyl Sulfones with Diphenyldiazomethane and Their Thermal and Acid-Catalyzed Transformations. Russian Journal of Organic Chemistry. [Link]

-

Kumar, V., & Singh, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. [Link]

-

Gomes, P., & S. M. S. V. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. [Link]

-

Leite, L. F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Ghasemi, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. International Journal of Molecular Sciences. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 13. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 14. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]

- 15. staff.najah.edu [staff.najah.edu]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

Whitepaper: A Strategic Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The successful translation of a novel pyrazole compound from bench to bedside, however, is contingent upon a robust and logically structured biological activity screening cascade. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to design and execute an effective screening strategy. We move beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a successful screening program, ensuring that experimental choices are both scientifically sound and resource-efficient. This document details a hierarchical approach, from broad primary screens to targeted mechanism-of-action studies, and provides validated, step-by-step protocols for key assays.

The Rationale for a Hierarchical Screening Strategy

In drug discovery, screening a library of novel compounds requires a balance between breadth, depth, and resource allocation. A hierarchical, or tiered, screening approach is the industry-standard for efficiently identifying promising lead candidates from a large pool of synthesized molecules. The core principle is to use a series of filters, starting with high-throughput, cost-effective assays to cast a wide net, followed by progressively more complex and specific assays to characterize the initial "hits."

This funneling strategy ensures that the most resource-intensive experiments, such as in-vivo studies, are reserved for a small number of highly validated compounds. Our proposed workflow is designed to maximize data output while minimizing false positives and conserving resources.

Caption: Hierarchical screening cascade for novel pyrazole compounds.

Phase 1: Primary Screening – Casting a Wide Net

The objective of primary screening is to rapidly and efficiently evaluate a large library of novel pyrazole compounds to identify those with any significant biological activity. These assays should be robust, reproducible, and amenable to a high-throughput format. Based on the well-documented therapeutic potential of pyrazole derivatives, we recommend a parallel screening approach targeting three key areas: cancer, infectious diseases, and inflammation.[2][4][5]

Anticancer Activity: Cellular Viability Screening

A significant number of pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[6][7][8] The initial screen should therefore assess the broad cytotoxic potential of the compounds.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A reduction in signal indicates a loss of cell viability, either through cytotoxicity or cytostatic effects. It is a cost-effective and reliable method for initial high-throughput screening.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), HepG2 (liver)) in 96-well plates at a density of 5,000-10,000 cells/well.[9][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compounds showing significant inhibition (e.g., >50% at a concentration of 10-30 µM) are considered "hits."

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Pyrazoles have also demonstrated a broad spectrum of antimicrobial activities.[1][12] The primary screen should aim to quantify this activity against a panel of clinically relevant bacteria.

Recommended Assay: Broth Microdilution Method.

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value that is more informative than qualitative methods like disk diffusion.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Perform a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed. Visual inspection is standard, though a plate reader can be used to measure optical density.

Anti-inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition

The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor.[15][16] Therefore, screening for anti-inflammatory potential by targeting the COX enzymes is a logical starting point.

Recommended Assay: In Vitro COX-1/COX-2 Inhibition Assay.

Causality: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoenzymes, which are central to the inflammatory pathway. This approach directly probes a highly relevant molecular target for pyrazole compounds.[17][18]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Assay Components: Use a commercial COX inhibitor screening assay kit or purified recombinant human COX-1 and COX-2 enzymes. The assay typically measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).[19]

-

Compound Incubation: In a 96-well plate, add the pyrazole compounds at a fixed screening concentration (e.g., 10 µM) to wells containing either COX-1 or COX-2 enzyme in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of PGE2 produced, typically using an ELISA-based method provided in the kit.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition relative to a vehicle control. A known NSAID like Celecoxib or Indomethacin should be used as a positive control.[19]

Phase 2: Secondary Screening – From Hit to Lead

Compounds identified as "hits" in the primary screens require further characterization to validate their activity, determine their potency, and elucidate their mechanism of action (MOA).

Potency Determination: IC₅₀/MIC Confirmation

The first step is to confirm the activity of the hits and determine their potency by generating a dose-response curve.

-

Procedure: Perform the same primary assays (MTT, Broth Microdilution, COX Inhibition) but with a wider range of compound concentrations (typically an 8- to 12-point two-fold serial dilution).

-

Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This quantitative measure is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

Table 1: Example Data Summary for Validated Hits

| Compound ID | Anticancer (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (COX-2) IC₅₀ (nM) | COX-2 Selectivity Index (SI) |

| PYR-001 | 4.5 | >128 | 38.7 | 22.2 |

| PYR-002 | >50 | 8 | 15,400 | 0.5 |

| PYR-003 | 12.2 | 64 | 61.2 | 14.3 |

| Doxorubicin | 0.8 | N/A | N/A | N/A |

| Celecoxib | N/A | N/A | 45.0 | >100 |

Note: COX-2 Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.[17][20]

Mechanism of Action (MOA) Elucidation

Understanding how a compound works is critical for its development. The choice of MOA assays depends on the activity identified in the primary screen.

For Anticancer Hits:

-

Apoptosis Induction: Many anticancer drugs work by inducing programmed cell death (apoptosis).[6] This can be assessed by:

-

Cell Cycle Analysis: Compounds may exert their effect by arresting the cell cycle at a specific phase. This is analyzed by staining DNA with a fluorescent dye (like PI) and using flow cytometry to quantify the number of cells in the G0/G1, S, and G2/M phases.[11][22]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

- 21. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of 3-(m-Tolyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This privileged scaffold's versatility in chemical modification allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, under-explored derivative, 3-(m-Tolyl)-1H-pyrazole , and outlines a comprehensive, field-proven strategy for its initial pharmacological profiling.

The rationale for investigating this particular analog stems from the established structure-activity relationships within the pyrazole class. The introduction of a meta-tolyl group can influence the molecule's steric and electronic properties, potentially leading to novel target interactions and an improved therapeutic profile. This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound, from initial in vitro characterization to preliminary in vivo assessment. Our approach emphasizes a logical, data-driven progression, ensuring that each experimental step provides critical information for go/no-go decisions in the early stages of drug discovery.[1][2]

Phase 1: Foundational In Vitro Characterization

The initial phase of pharmacological profiling is designed to rapidly assess the fundamental properties of this compound, including its metabolic stability, potential for off-target effects, and general cytotoxicity. These assays are crucial for identifying potential liabilities early in the discovery process.[3][4][5]

Metabolic Stability Assessment: The Microsomal Stability Assay

A compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), is a critical determinant of its in vivo half-life and oral bioavailability.[6] The liver microsomal stability assay offers a robust and high-throughput method to evaluate this.[6][7][8]

-

Why Microsomes? Liver microsomes are a subcellular fraction rich in Phase I metabolic enzymes and are a cost-effective and well-established model for predicting in vivo hepatic clearance.[6][9]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Its inclusion initiates the metabolic reactions.[7][8][9]

-

Time Points: Monitoring the compound's disappearance over a time course allows for the calculation of the intrinsic clearance rate.[7][8]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM stock solution of NADPH in the phosphate buffer. Keep on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Mixture Preparation (per well of a 96-well plate):

-

Add 183 µL of 100 mM phosphate buffer.

-

Add 2 µL of a 100X working solution of the test compound (diluted from the DMSO stock).

-

Add 5 µL of 20 mg/mL liver microsomes (human or rodent).

-

-

Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle agitation.

-

Initiate the reaction by adding 10 µL of 20 mM NADPH.

-

Incubate at 37°C with gentle agitation.

-

-

Time Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.

-

Plasma Protein Binding: The Equilibrium Dialysis Method

The extent to which a compound binds to plasma proteins, such as albumin, dictates its free concentration in circulation. Only the unbound fraction is available to interact with its target and exert a therapeutic effect.[10] Equilibrium dialysis is the gold standard for determining plasma protein binding due to its accuracy and minimal experimental artifacts.[10][11][12][13]

-

Apparatus Setup:

-

Utilize a Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts.

-

-

Sample Preparation:

-

Spike pooled human or rodent plasma with this compound to the desired final concentration.

-

Add the plasma containing the test compound to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

-

-

Equilibrium Dialysis:

-

Incubate the sealed RED device at 37°C for 4-6 hours with gentle shaking to allow the unbound compound to reach equilibrium across the semipermeable membrane.

-

-

Sample Collection and Analysis:

-

After incubation, collect aliquots from both the plasma and PBS chambers.

-

Matrix-match the samples (add blank plasma to the PBS sample and PBS to the plasma sample) to minimize analytical variability.

-

Extract the compound from both matrices using a protein precipitation method (e.g., with acetonitrile).

-

Quantify the concentration of the compound in both chambers using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

-

Preliminary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It provides an early indication of a compound's potential to cause cellular toxicity.[14][15][16]

-

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]

-

Cell Lines: Using a panel of cell lines (e.g., HepG2 for liver toxicity, and a cancer cell line if pursuing an oncology indication) can provide initial insights into cell-type specific toxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 590 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Phase 2: In Vitro Safety and Target Engagement

With a foundational understanding of the compound's metabolic and cytotoxic properties, the next phase focuses on early safety assessment and exploring potential mechanisms of action based on the known activities of the pyrazole class.

In Vitro Safety Pharmacology

Early assessment of potential adverse effects on major physiological systems is crucial to de-risk a compound's progression.[3][5][18] A standard panel of in vitro safety pharmacology assays should be conducted.[5][19][20]

-

hERG Channel: Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmia (QT prolongation). A functional assay (e.g., patch-clamp electrophysiology) is the gold standard to assess this liability.

-

GPCR Panel: Screening against a panel of G-protein coupled receptors (GPCRs) can identify potential off-target effects that could lead to cardiovascular, central nervous system, or other side effects.

-

CYP450 Inhibition: Evaluating the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is essential to predict the risk of drug-drug interactions.[4]

Target-Based and Phenotypic Screening

Given the well-documented anti-inflammatory and anticancer activities of many pyrazole derivatives, a targeted screening approach is logical.

-

Anti-inflammatory Potential:

-

COX-1/COX-2 Enzyme Inhibition Assays: To determine if the compound acts as a selective or non-selective cyclooxygenase inhibitor.

-

Cytokine Release Assays: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines to measure the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

-

Anticancer Potential:

-

Kinase Inhibition Panel: Screen against a panel of kinases known to be involved in cancer signaling pathways.

-

Cell Proliferation/Apoptosis Assays: In a panel of cancer cell lines to identify potential efficacy and selectivity.

-

Phase 3: Preliminary In Vivo Characterization

The final phase of initial profiling involves assessing the compound's behavior in a living organism. This step is critical for understanding its pharmacokinetic profile and ensuring adequate exposure for future efficacy studies.[21][22][23][24]

Formulation Development

Many novel chemical entities exhibit poor aqueous solubility, which can limit their oral absorption.[25][26][27] A suitable formulation is essential for in vivo studies.[28]

-

Co-solvent Systems: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400) can enhance solubility.[28]

-

Surfactant-based Formulations: Micellar solutions using surfactants like Tween 80 can improve solubility and absorption.[28]

-

Lipid-based Delivery Systems: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[27][28]

In Vivo Pharmacokinetic Study in Rodents

A preliminary pharmacokinetic (PK) study in rodents (typically mice or rats) is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[21][23][29]

-

Animal Model:

-

Use male Sprague-Dawley rats or C57BL/6 mice.

-

-

Dosing:

-

Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.

-

The dose will be informed by the in vitro potency and toxicity data.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein bleeding.[21]

-

-

Plasma Preparation and Analysis:

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Data Analysis:

-

Calculate key PK parameters including:

-

Cmax: Maximum plasma concentration.[29]

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.[29]

-

t½: Half-life, the time it takes for the plasma concentration to decrease by half.[29]

-

Clearance: The rate at which the drug is eliminated from the body.[29]

-

Volume of Distribution (Vss): The apparent volume in which the drug is distributed.[29]

-

Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

-

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Assay | Result |

| Intrinsic Clearance (CLint) | Microsomal Stability | µL/min/mg protein |

| Plasma Protein Binding (fu) | Equilibrium Dialysis | % unbound |

| Cytotoxicity (IC₅₀) | MTT Assay (HepG2) | µM |

| hERG Inhibition (IC₅₀) | Patch-clamp | µM |

| Cmax (Oral) | Rodent PK | ng/mL |

| AUC (Oral) | Rodent PK | ng*h/mL |

| Oral Bioavailability (F%) | Rodent PK | % |

Experimental Workflows and Signaling Pathways

Caption: A comprehensive workflow for the initial pharmacological profiling of a novel compound.

Conclusion and Forward Look

This technical guide provides a robust and logical framework for the initial pharmacological profiling of this compound. By systematically evaluating its metabolic stability, plasma protein binding, cytotoxicity, in vitro safety, and in vivo pharmacokinetics, researchers can make informed decisions about the therapeutic potential of this novel chemical entity. The data generated from this profiling cascade will be instrumental in identifying potential liabilities, guiding lead optimization efforts, and ultimately, determining whether to advance the compound into more extensive preclinical development.

References

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

Optimise ADME properties: In vitro DMPK solutions for drug discovery. (n.d.). Nuvisan. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

In-vitro plasma protein binding. (2025). protocols.io. [Link]

-

In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories. [Link]

-

Wang, J., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(17), e1582. [Link]

-

Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. (n.d.). ChemPartner. [Link]

-

Microsomal Stability. (n.d.). Cyprotex. [Link]

-

Plasma Protein Binding Assay. (n.d.). BioIVT. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

-

Drug Discovery Workflow - What is it? (n.d.). Vipergen. [Link]

-

How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025). Aragen. [Link]

-

Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6245. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

-

ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. [Link]

-

Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]

-

Screening Strategies Used in Drug Discovery. (2023). Technology Networks. [Link]

-

Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

-

New way of screening compounds may help speed up drug development. (2017). The Francis Crick Institute. [Link]

-

In Vitro DMPK. (n.d.). Curia Global. [Link]

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2024). MDPI. [Link]

-

ADME DMPK Studies. (n.d.). Charles River Laboratories. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

-

Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

-

Plasma Protein Binding Assay. (n.d.). Domainex. [Link]

-

Protein Binding Assays. (n.d.). BioAgilytix Labs. [Link]

Sources

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. ChemPartner [chempartner.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 11. protocols.io [protocols.io]

- 12. bioivt.com [bioivt.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. criver.com [criver.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dctd.cancer.gov [dctd.cancer.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. fda.gov [fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. future4200.com [future4200.com]

- 28. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. protocols.io [protocols.io]

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Tolyl Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Among the vast landscape of pyrazole derivatives, those substituted with a tolyl (methylphenyl) group hold a privileged position, demonstrating significant potential in the development of anti-inflammatory, anticancer, and antimicrobial agents.[5][6] This guide provides a comprehensive exploration of the discovery and synthesis of substituted tolyl pyrazoles. It delves into the foundational synthetic methodologies, explains the causal-mechanistic principles behind experimental choices, and illuminates the path from chemical synthesis to pharmacological application through a detailed case study of the landmark drug, Celecoxib. By integrating field-proven insights with rigorous scientific grounding, this document serves as a technical resource for professionals engaged in heterocyclic chemistry and drug discovery.

The Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][7] This unique electronic configuration and structural geometry bestow upon them the ability to engage in various non-covalent interactions with biological targets, making them a "privileged scaffold" in drug design.[7] The pyrazole ring is a key feature in a multitude of FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting its therapeutic versatility.[3][8]